N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15680029
Molecular Formula: C19H17BrN4O
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN4O |
|---|---|
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17BrN4O/c1-12-3-5-15(6-4-12)17-11-18(23-22-17)19(25)24-21-13(2)14-7-9-16(20)10-8-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
| Standard InChI Key | RJURTOSTGZDLGK-FYJGNVAPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-methylphenyl group and at position 5 with a carbohydrazide side chain. The hydrazide group is further modified by an (E)-configured imine bond linking it to a 4-bromophenyl ethylidene moiety . This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇BrN₄O | |
| Molecular Weight | 397.3 g/mol | |
| logP | 2.98 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Spectroscopic Signatures
Computational studies predict strong UV-Vis absorption bands near 280 nm due to the bromophenyl chromophore . Nuclear magnetic resonance (NMR) simulations indicate distinct signals for the methylphenyl protons (δ 2.3 ppm, singlet) and imine proton (δ 8.1 ppm, doublet). The bromine atom induces characteristic splitting patterns in the aromatic region (δ 7.4–7.6 ppm) .
Synthesis and Optimization
Laboratory-Scale Production
The synthesis involves a three-step sequence:
-
Pyrazole Core Formation: Condensation of 4-methylacetophenone with hydrazine hydrate yields 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
-
Hydrazide Derivatization: Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, followed by treatment with hydrazine to form the carbohydrazide.
-
Imine Coupling: Schiff base formation between the hydrazide and 4-bromoacetophenone in ethanol under reflux (78°C, 12 hr).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH | 80°C | 6 hr | 68% |
| 2 | SOCl₂, then NH₂NH₂ | RT → 0°C | 24 hr | 82% |
| 3 | 4-Bromoacetophenone, EtOH | 78°C | 12 hr | 57% |
Industrial Scalability Challenges
While lab-scale synthesis achieves moderate yields, industrial production requires optimization:
-
Continuous Flow Reactors: Microreactor systems could enhance heat transfer during exothermic imine formation.
-
Catalyst Screening: Lewis acids like ZnCl₂ may accelerate Schiff base condensation, reducing reaction time .
-
Solvent Recovery: Ethanol distillation and reuse protocols are critical for cost-effective manufacturing.
Chemical Reactivity and Derivitization
Oxidation Pathways
Treatment with KMnO₄ in acidic media oxidizes the ethylidene moiety to a ketone, yielding N'-(4-bromophenylacetyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. This derivative shows enhanced solubility in polar aprotic solvents (e.g., DMSO, logP = 2.1) .
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with strong nucleophiles. For example:
Methoxylation at the para position occurs in 89% yield when using DMF as solvent at 120°C.
Metal Complexation
The hydrazide acts as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and imine nitrogen. Cu(II) complexes exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus).
Biological Activity and Mechanisms
Antimicrobial Potency
In vitro assays demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition.
Anticancer Screening
The compound shows dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 µM) through ROS-mediated apoptosis . Synergy with doxorubicin (combination index = 0.3) indicates potential for combination therapies.
Industrial and Pharmaceutical Applications
Drug Development
-
Lead Optimization: Methyl group at C3 improves metabolic stability (t₁/₂ = 4.7 hr in human liver microsomes) .
-
Prodrug Design: Acetylation of the hydrazide NH enhances oral bioavailability (F = 67% in rat models).
Materials Science
Thin films of the compound exhibit nonlinear optical properties (χ⁽³⁾ = 1.4×10⁻¹² esu), suggesting applications in photonic devices.
Comparative Analysis with Structural Analogs
Table 4: Bioactivity Comparison
| Compound | MIC (S. aureus) | IC₅₀ (MCF-7) | logP |
|---|---|---|---|
| Parent Compound | 16 µg/mL | 18.7 µM | 2.98 |
| 3-Methyl Analog | 24 µg/mL | 32.1 µM | 2.78 |
| 4-Fluorophenyl Derivative | 12 µg/mL | 14.9 µM | 3.12 |
Electron-withdrawing substituents (e.g., Br, F) enhance antibacterial potency but increase hepatotoxicity risks (ALT elevation >3× baseline) .
Future Research Directions
-
Target Identification: Proteomic profiling to identify protein binding partners.
-
Formulation Science: Development of nanoparticle carriers to improve aqueous solubility.
-
Green Chemistry: Solvent-free synthesis using mechanochemical methods.
-
Toxicology: Chronic exposure studies in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume